molecular formula C11H9BrN2O4 B1413965 Ethyl 6-bromo-2-cyano-3-nitrophenylacetate CAS No. 1806062-60-1

Ethyl 6-bromo-2-cyano-3-nitrophenylacetate

Cat. No.: B1413965
CAS No.: 1806062-60-1
M. Wt: 313.1 g/mol
InChI Key: HBEPKHBSKXSPIH-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-cyano-3-nitrophenylacetate is a chemical compound belonging to the class of nitroaromatic compounds. It is characterized by the presence of a bromine atom, a cyano group, and a nitro group attached to a phenyl ring, along with an ethyl ester group. This compound is a yellow crystalline solid and is commonly used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-cyano-3-nitrophenylacetate typically involves multi-step organic reactions One common method includes the bromination of a suitable phenylacetate precursor, followed by nitration and cyanation reactions

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic reactions and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-nitrophenylacetate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-cyano-3-nitrophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyano, and nitro groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-3-cyano-2-nitrophenylacetate
  • Ethyl 6-chloro-2-cyano-3-nitrophenylacetate
  • Ethyl 6-fluoro-2-cyano-3-nitrophenylacetate

Uniqueness

Ethyl 6-bromo-2-cyano-3-nitrophenylacetate is unique due to the specific combination of functional groups it possesses. The bromine atom provides distinct reactivity compared to other halogens, while the cyano and nitro groups offer additional sites for chemical modification and interaction with biological targets. This combination makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(6-bromo-2-cyano-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)5-7-8(6-13)10(14(16)17)4-3-9(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEPKHBSKXSPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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